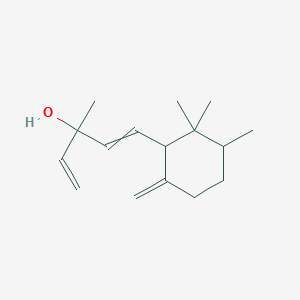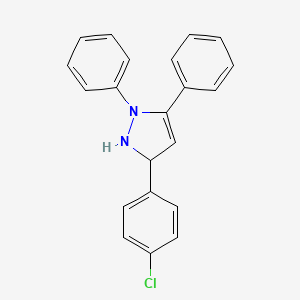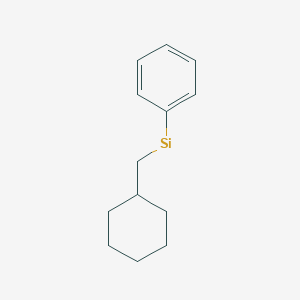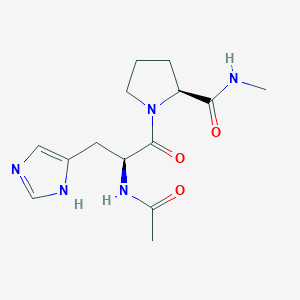![molecular formula C14H23O2Si B14488065 Diethyl[3-(2-methoxyphenoxy)propyl]silyl CAS No. 64483-04-1](/img/structure/B14488065.png)
Diethyl[3-(2-methoxyphenoxy)propyl]silyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl[3-(2-methoxyphenoxy)propyl]silyl is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are widely used in organic chemistry as protecting groups for alcohols due to their stability and ease of removal under mild conditions. This compound is characterized by the presence of a silyl group attached to a propyl chain, which is further connected to a methoxyphenoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[3-(2-methoxyphenoxy)propyl]silyl typically involves the reaction of diethylsilyl chloride with 3-(2-methoxyphenoxy)propyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Diethylsilyl chloride+3-(2-methoxyphenoxy)propyl alcohol→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Diethyl[3-(2-methoxyphenoxy)propyl]silyl can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the cleavage of the silyl ether bond.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxyacids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols and silanes.
Substitution: Various substituted silyl ethers.
科学研究应用
Diethyl[3-(2-methoxyphenoxy)propyl]silyl has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
作用机制
The mechanism of action of Diethyl[3-(2-methoxyphenoxy)propyl]silyl involves the formation of stable silyl ether bonds with alcohols. This protects the alcohol group from unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild acidic or basic conditions, revealing the free alcohol group for further reactions.
相似化合物的比较
Similar Compounds
Trimethylsilyl ethers: Commonly used protecting groups with similar stability but different steric properties.
Tert-butyldimethylsilyl ethers: Offer greater steric hindrance and stability compared to diethylsilyl ethers.
Triisopropylsilyl ethers: Provide enhanced protection due to their bulky nature.
Uniqueness
Diethyl[3-(2-methoxyphenoxy)propyl]silyl is unique due to its specific structural features, which combine the stability of the silyl ether with the functional versatility of the methoxyphenoxy group. This makes it particularly useful in applications requiring selective protection and deprotection of alcohols.
属性
CAS 编号 |
64483-04-1 |
|---|---|
分子式 |
C14H23O2Si |
分子量 |
251.42 g/mol |
InChI |
InChI=1S/C14H23O2Si/c1-4-17(5-2)12-8-11-16-14-10-7-6-9-13(14)15-3/h6-7,9-10H,4-5,8,11-12H2,1-3H3 |
InChI 键 |
OGLAPCADHUEKCU-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)CCCOC1=CC=CC=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


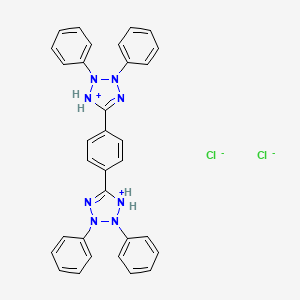
![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
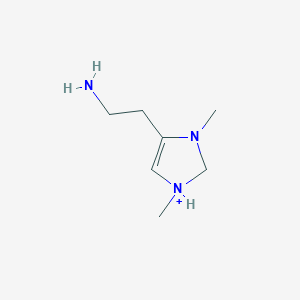
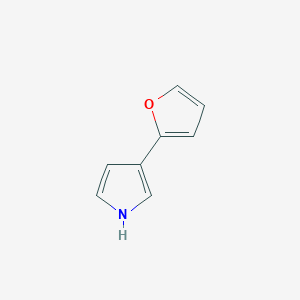
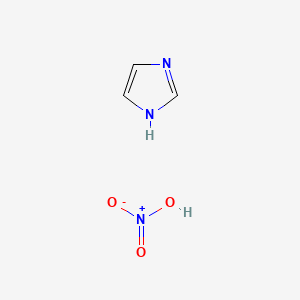
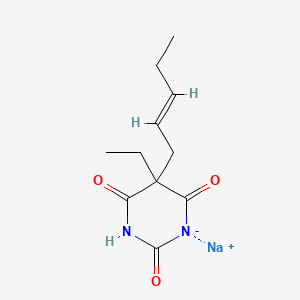
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)
